molecular formula C19H16FN3O2 B5611530 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B5611530
M. Wt: 337.3 g/mol
InChI Key: GWFLTBWMRRKLIN-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a fluorophenyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide can be compared with similar compounds, such as:

Properties

IUPAC Name

2-(4-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-16-10-8-15(9-11-16)23-19(24)17-3-2-12-21-18(17)22-14-6-4-13(20)5-7-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLTBWMRRKLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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